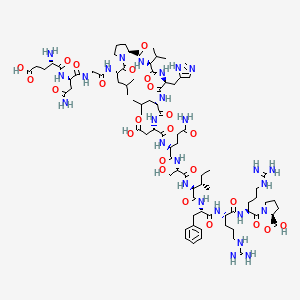Angiogenin Fragment (108-123)
CAS No.:
Cat. No.: VC16564451
Molecular Formula: C83H132N26O24
Molecular Weight: 1878.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C83H132N26O24 |
|---|---|
| Molecular Weight | 1878.1 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
| Standard InChI Key | SLPUTWRGWJPLQC-OHUKJTBKSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Introduction
Structural and Chemical Properties of Angiogenin Fragment (108-123)
Primary Sequence and Molecular Characteristics
Angiogenin Fragment (108-123) comprises the C-terminal region of human angiogenin, spanning residues 108–123. Its sequence—Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP)—reflects a highly conserved segment critical for angiogenin’s interaction with cellular targets . The fragment’s molecular weight is 1878.1 Da, with the chemical formula .
| Property | Value |
|---|---|
| CAS Number | 112173-48-5 |
| Molecular Formula | |
| Molecular Weight | 1878.1 Da |
| Sequence | ENGLPVHLDQSIFRRP |
| Target | Angiogenin |
Structural Relevance to Full-Length Angiogenin
Full-length angiogenin (RNase 5) is a 14-kDa protein with weak ribonucleolytic activity essential for its angiogenic function . The C-terminal region (residues 108–123) includes residues implicated in actin binding and nuclear translocation . Structural studies suggest that this fragment competes with full-length angiogenin for binding to actin and other substrates, thereby inhibiting its biological activity .
Mechanism of Action: Inhibition of Angiogenin’s Enzymatic and Biological Activities
Ribonucleolytic Activity Inhibition
Angiogenin cleaves tRNA and rRNA under stress conditions, generating tiRNAs (tRNA-derived stress-induced RNAs) that regulate protein translation . Angiogenin Fragment (108-123) suppresses this activity by binding to angiogenin’s active site or substrate interaction regions. In vitro assays show that the fragment reduces the initial rate of tRNA degradation by angiogenin in a concentration-dependent manner, with an apparent of 278 μM .
Disruption of Actin Polymerization
Angiogenin interacts with endothelial cell-surface actin to promote cytoskeletal reorganization, a prerequisite for angiogenesis . The fragment inhibits this interaction by sequestering angiogenin, thereby preventing actin polymerization and filament stiffening . This mechanism aligns with observations that angiogenin’s C-terminal region is essential for actin binding .
Suppression of Neovascularization
In the chick chorioallantoic membrane (CAM) assay, Angiogenin Fragment (108-123) significantly reduces neovascularization induced by full-length angiogenin . This anti-angiogenic effect correlates with its ability to block angiogenin’s enzymatic and receptor-binding activities.
Biological and Experimental Applications
In Vitro Studies
-
tRNA Degradation Assays: The fragment reduces angiogenin-mediated tRNA cleavage by 50% at 300 μM .
-
Actin Binding: Competitive binding assays demonstrate that the fragment displaces angiogenin from actin filaments, preventing cytoskeletal remodeling .
In Vivo Models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume